
Galectin-3-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Galectin-3-IN-2 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a carbohydrate-binding protein involved in various biological processes such as cell-cell adhesion, cell-matrix interactions, immune response modulation, and apoptosis. Galectin-3 has been implicated in numerous pathological conditions, including cancer, fibrosis, inflammation, and metabolic disorders. By inhibiting galectin-3, this compound holds potential therapeutic value in treating these conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-2 typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, ketones, and amines under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the binding affinity and specificity towards galectin-3. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The purity and structure of this compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
For large-scale production, the synthetic route is optimized to ensure high yield and purity. This may involve the use of automated synthesis equipment and continuous flow reactors. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
化学反应分析
Types of Reactions
Galectin-3-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
科学研究应用
Galectin-3-IN-2 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of galectin-3 in cancer progression and metastasis. It helps in understanding how galectin-3 contributes to tumor growth and the tumor microenvironment.
Fibrosis Studies: The compound is employed in research focused on fibrotic diseases, such as liver fibrosis and pulmonary fibrosis. It aids in elucidating the mechanisms by which galectin-3 promotes fibrogenesis.
Inflammation and Immune Response: this compound is used to investigate the role of galectin-3 in modulating immune responses and inflammation. This includes studying its effects on immune cell activation and cytokine production.
Metabolic Disorders: Research on metabolic disorders, such as diabetes and obesity, utilizes this compound to explore the involvement of galectin-3 in metabolic regulation and insulin resistance.
作用机制
Galectin-3-IN-2 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby preventing its interaction with glycan ligands. This inhibition disrupts galectin-3-mediated signaling pathways, leading to reduced cell-cell and cell-matrix interactions, modulation of immune responses, and inhibition of fibrogenesis. The molecular targets and pathways involved include:
Inhibition of Cell Adhesion: By blocking galectin-3, this compound reduces cell adhesion and migration, which is crucial in cancer metastasis.
Modulation of Immune Responses: The compound affects immune cell activation and cytokine production, thereby modulating inflammatory responses.
Inhibition of Fibrogenesis: this compound interferes with the activation of fibroblasts and the production of extracellular matrix components, reducing fibrosis.
相似化合物的比较
Similar Compounds
Thiodigalactoside (TDG): A known galectin-3 inhibitor with a similar mechanism of action.
GB0139: An inhaled galectin-3 inhibitor currently in clinical development for idiopathic pulmonary fibrosis.
Belapectin: A galectin-3 inhibitor being developed for the treatment of non-alcoholic steatohepatitis (NASH) and liver cirrhosis.
Uniqueness of Galectin-3-IN-2
This compound is unique in its high specificity and binding affinity towards galectin-3. Unlike some other inhibitors, it has been optimized for both in vitro and in vivo studies, making it a valuable tool for research and potential therapeutic applications. Its ability to modulate multiple pathways involved in cancer, fibrosis, and inflammation highlights its versatility and potential as a therapeutic agent.
属性
分子式 |
C24H30FN3O10S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4-[[1-(4-fluorophenyl)triazol-4-yl]methoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)-4-prop-2-ynoxyoxane-3,5-diol |
InChI |
InChI=1S/C24H30FN3O10S/c1-2-7-35-21-17(31)15(9-29)37-23(19(21)33)39-24-20(34)22(18(32)16(10-30)38-24)36-11-13-8-28(27-26-13)14-5-3-12(25)4-6-14/h1,3-6,8,15-24,29-34H,7,9-11H2/t15-,16-,17+,18+,19-,20-,21+,22+,23+,24+/m1/s1 |
InChI 键 |
KPUUUDAEKJQOKO-YSISKZCOSA-N |
手性 SMILES |
C#CCO[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |
规范 SMILES |
C#CCOC1C(C(OC(C1O)SC2C(C(C(C(O2)CO)O)OCC3=CN(N=N3)C4=CC=C(C=C4)F)O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


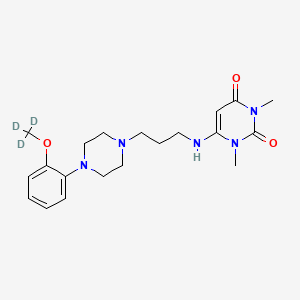
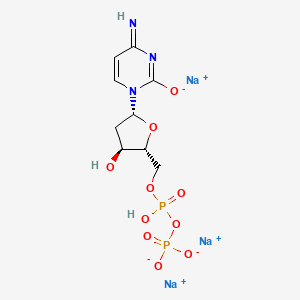

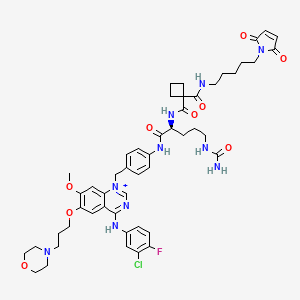
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)
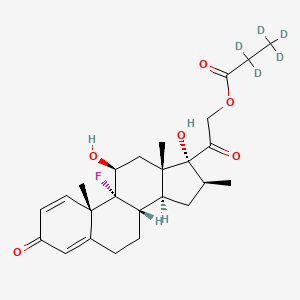

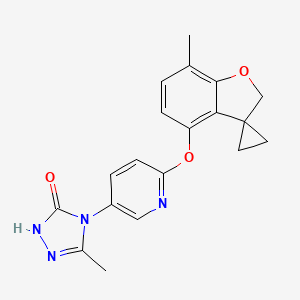
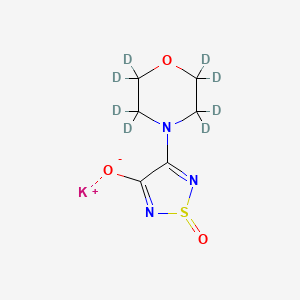
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
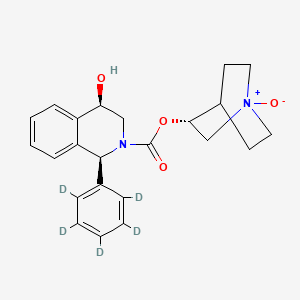
![L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester](/img/structure/B12421918.png)
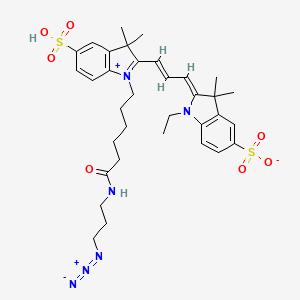
![1H-Pyrazolo[3,4-d]pyriMidin-6-aMine, N-[3-Methoxy-4-(4-Methyl-1-piperazinyl)phenyl]-1-(4-Methoxyphenyl)-](/img/structure/B12421926.png)
